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Compound of Interest

Compound Name: 4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Oxo-2-
azetidinecarboxylic acid, a key building block in medicinal chemistry. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with the experimental protocols for data acquisition. This document is intended to serve

as a comprehensive resource for researchers utilizing this compound in drug discovery and

development.

Spectroscopic Data Summary
The empirical formula for 4-Oxo-2-azetidinecarboxylic acid is C₄H₅NO₃, with a molecular

weight of 115.09 g/mol . The spectroscopic data for the (S)-enantiomer are summarized in the

tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Assignment

7.5 singlet NH
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Solvent: DMSO-d₆

¹³C NMR Data

No experimental ¹³C NMR data for 4-Oxo-2-azetidinecarboxylic acid was found in the

searched literature. Researchers may need to acquire this data experimentally.

Infrared (IR) Spectroscopy
IR (KBr) Peak Data

Wavenumber (cm⁻¹) Assignment

3339 N-H stretch

1747 C=O stretch (β-lactam)

1729 C=O stretch (carboxylic acid)

1211 C-N stretch

1196 O-H bend

1166 C-C stretch

Mass Spectrometry (MS)
No experimental mass spectrometry data for 4-Oxo-2-azetidinecarboxylic acid was found in

the searched literature. Predicted data based on its molecular formula suggests a molecular

ion peak [M]⁺ at m/z 115.0269.

Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of (S)-(-)-4-oxo-2-azetidinecarboxylic acid was prepared in

deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: A standard NMR spectrometer was used.

¹H NMR Acquisition Parameters:

Solvent: DMSO-d₆

Temperature: Ambient temperature

Data Acquisition: Standard proton NMR acquisition parameters were used.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid (S)-(-)-4-oxo-2-azetidinecarboxylic acid was

mixed with potassium bromide (KBr) powder and pressed into a pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was utilized.

ATR-IR Acquisition Parameters:

Technique: Attenuated Total Reflectance (ATR)

Crystal: Diamond or Germanium

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Scans: 16-32 scans were co-added to obtain the final spectrum.

Mass Spectrometry (MS)
While experimental data is not available, a general protocol for acquiring mass spectrometry

data for this compound would be as follows:

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) would be a suitable

instrument.

ESI-MS Acquisition Parameters:
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Ionization Mode: Positive or negative ion mode could be employed.

Sample Infusion: The sample would be dissolved in a suitable solvent (e.g., methanol,

acetonitrile with 0.1% formic acid) and infused into the mass spectrometer.

Mass Range: The scan range would be set to include the expected molecular ion peak (e.g.,

m/z 50-200).

Role in Drug Discovery Workflow
4-Oxo-2-azetidinecarboxylic acid is a valuable chiral building block in drug discovery,

particularly in the synthesis of novel therapeutic agents targeting neurological disorders. Its

rigid, four-membered ring structure allows for the precise positioning of functional groups in

three-dimensional space, a critical aspect in designing molecules that interact with specific

biological targets. The logical workflow for its use in a drug discovery program is depicted

below.

Compound Synthesis & Characterization

Preclinical Development

4-Oxo-2-azetidinecarboxylic acid
(Chiral Building Block)

Chemical Synthesis of
Novel Derivatives

Spectroscopic Characterization
(NMR, IR, MS)

Biological Screening
(e.g., against neurological targets)

Lead Compound
Identification Lead Optimization

Iterative
Design

Click to download full resolution via product page

Drug Discovery Workflow using 4-Oxo-2-azetidinecarboxylic Acid.

This workflow illustrates the progression from the initial chiral building block, through chemical

synthesis and rigorous spectroscopic characterization, to biological screening and the

identification and optimization of lead compounds for potential therapeutic use.
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To cite this document: BenchChem. [Spectroscopic and Methodological Profile of 4-Oxo-2-
azetidinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228922#spectroscopic-data-nmr-ir-mass-spec-of-4-
oxo-2-azetidinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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